1-(4-fluorobenzyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea
Description
1-(4-Fluorobenzyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea is a heterocyclic urea derivative featuring a 4-fluorobenzyl group and a substituted ethylurea backbone with furan and pyrazole moieties. The furan and pyrazole rings are electron-rich heterocycles that may participate in hydrogen bonding or π-π interactions, commonly exploited in drug design for targeting enzymes or receptors .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c18-14-6-4-13(5-7-14)11-19-17(23)20-12-15(16-3-1-10-24-16)22-9-2-8-21-22/h1-10,15H,11-12H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGPEBXCGBBRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as an α,β-unsaturated ketone, the pyrazole ring can be synthesized through a cyclization reaction with hydrazine.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, using a furan derivative and an acyl chloride.
Coupling with Fluorobenzyl Group: The final step involves coupling the intermediate with 4-fluorobenzyl isocyanate under mild conditions to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1
Biological Activity
1-(4-fluorobenzyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with diketones or β-keto esters.
- Attachment of the Furan Ring : Typically introduced via coupling reactions such as Suzuki or Heck reactions.
- Introduction of the Fluorobenzyl Group : Involves nucleophilic substitution reactions with fluorobenzyl halides.
- Formation of the Urea Linkage : Finalized by reacting an amine group with an isocyanate .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The modulation of these targets can lead to various pharmacological effects, potentially including anti-inflammatory and anticancer activities .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific pathways involved include the inhibition of key signaling molecules that regulate cell survival and growth .
Anti-inflammatory Effects
Compounds in this class have been investigated for their anti-inflammatory properties, particularly through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This action is mediated by the modulation of intracellular signaling pathways, which can reduce inflammation in various models of disease .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus. The mechanism often involves targeting bacterial topoisomerases, which are essential for DNA replication and transcription .
Case Studies
Several studies have documented the biological activity of related compounds:
- A study published in the Journal of Medicinal Chemistry found that derivatives showed potent activity against cancer cell lines, with IC50 values in the nanomolar range .
- Another investigation highlighted the compound's ability to modulate inflammatory responses in vitro, demonstrating a reduction in cytokine release from activated immune cells .
Data Table: Biological Activities and Mechanisms
Scientific Research Applications
Medicinal Chemistry
1-(4-fluorobenzyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.
Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been linked to inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antiviral Properties : The furan and pyrazole moieties are known to enhance the antiviral activity of compounds. Research indicates that similar structures can inhibit viral replication by interfering with viral enzymes or host cell pathways .
Biological Research
Enzyme Inhibition : The compound is being studied for its ability to inhibit specific enzymes involved in disease processes. For example, protein kinase D (PKD), which plays a role in cancer and inflammation, has been targeted by compounds structurally related to this compound .
Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. The interaction with phosphodiesterases has been highlighted as a mechanism for enhancing cognitive functions .
Materials Science
The compound's unique structure allows it to be used as a building block in the synthesis of novel materials. Its application in creating polymers or nanomaterials is an area of active research.
Polymer Synthesis : The incorporation of this compound into polymer matrices can enhance the material's mechanical properties and thermal stability. Research has demonstrated that such modifications can lead to improved performance in various applications, including electronics and coatings .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects .
Case Study 2: Enzyme Inhibition
A recent investigation focused on the inhibition of protein kinase D by this compound. The study utilized biochemical assays to determine the IC50 values and found that modifications to the pyrazole ring significantly enhanced inhibitory activity, indicating a promising avenue for drug development targeting cancer therapies .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-fluorobenzyl group in the target compound likely enhances metabolic stability compared to ethyl or methyl groups in analogs like 9a and 9b .
- Heterocyclic Diversity : The furan-pyrazole combination in the target compound contrasts with thiazole-pyrazole systems in 4 and 5 (), which exhibit isostructural triclinic packing but differ in planarity due to fluorophenyl orientation .
Pharmacological and Crystallographic Insights
- Kinase Inhibition : Compounds like C20 () and 189 () highlight the role of urea and pyrazole motifs in kinase inhibition. The target compound’s fluorobenzyl group may enhance selectivity for fluorophilic binding pockets .
- Crystallography: Isostructural analogs in exhibit triclinic (P̄1) symmetry with planar molecular conformations, suggesting similar packing behavior for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
